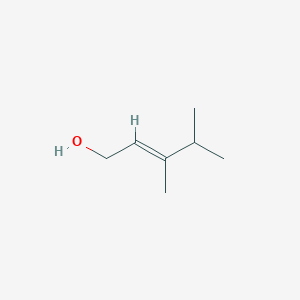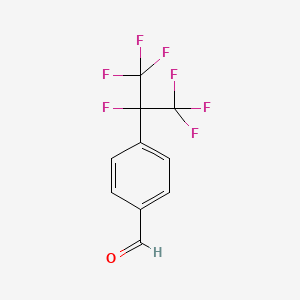
4-(Heptafluoropropan-2-yl)benzaldehyde
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biological Applications
Research on derivatives of benzaldehyde, such as 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, has led to the development of novel ratiometric fluorescent probes for biological molecules like cysteine and homocysteine. These probes exhibit significant emission shifts upon interaction with their targets, enabling quantitative detection in biological samples (Lin et al., 2008).
Catalysis in Organic Synthesis
The synthesis and use of metal-organic frameworks (MOFs) for catalysis, incorporating benzaldehyde derivatives, highlight the potential for creating highly selective catalysts for reactions like cross-aldol condensation. Such applications demonstrate the versatility of benzaldehyde derivatives in facilitating complex chemical transformations with high efficiency (Vermoortele et al., 2011).
Material Science and Polymer Chemistry
Investigations into the polymerization of benzaldehyde derivatives have led to the creation of novel materials with unique properties, such as enhanced fluorescence or specific reactivities. For instance, the synthesis of phenylene vinylene containing perfluorocyclobutyl aromatic ether polymers showcases the integration of benzaldehyde derivatives into materials with significant optical properties (Neilson et al., 2008).
Environmental Applications
The catalytic oxidation of benzyl alcohol to benzaldehyde using nanoparticles as catalysts represents another dimension of application. This process emphasizes the importance of benzaldehyde derivatives in industrial chemistry, particularly in the production of fine chemicals with environmental considerations, such as the use of milder reaction conditions and the potential for catalyst reuse (Iraqui et al., 2020).
Advanced Synthetic Chemistry
The development of methods for direct ortho C-H hydroxylation of benzaldehydes showcases the role of these compounds in facilitating novel transformations in organic synthesis. Such methodologies enable the precise and targeted modification of complex molecules, opening new avenues for the synthesis of pharmaceuticals and fine chemicals (Chen et al., 2017).
Eigenschaften
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O/c11-8(9(12,13)14,10(15,16)17)7-3-1-6(5-18)2-4-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIPEGIQFRQBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896325 | |
| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Heptafluoropropan-2-yl)benzaldehyde | |
CAS RN |
875306-42-6 | |
| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2891256.png)
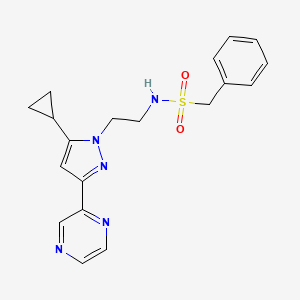
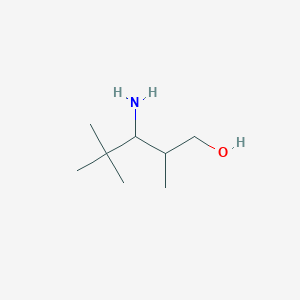
![1-[4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2891259.png)
![N-(2,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2891260.png)
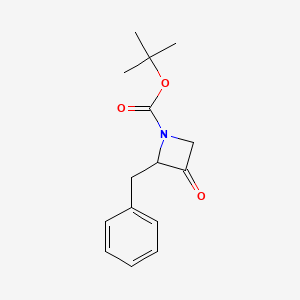
![6-chloro-N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2891265.png)

![5-Cyanospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2891268.png)
![tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B2891274.png)
